molecular formula C14H23NO4 B8050431 Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B8050431
M. Wt: 269.34 g/mol
InChI Key: ZKRFBUFFXNAGOL-UHFFFAOYSA-N
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Description

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate is a fascinating organic compound with notable applications in synthetic chemistry and potential implications in medicinal chemistry. The compound features a bicyclo[3.1.1]heptane skeleton, which is a fused ring system contributing to its unique structural properties.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate generally involves a multi-step reaction sequence. One common method starts with the Diels-Alder reaction between 1,3-butadiene and a substituted cyclopentadiene, followed by functional group interconversions to introduce the tert-butoxycarbonyl (Boc) protected amine and ester functionalities.

Industrial production methods

Industrial synthesis might focus on optimizing yield and purity by refining the reaction conditions, such as temperature, solvent choice, and the use of catalysts. Large-scale production often leverages flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation

    Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate can undergo oxidation reactions to form various derivatives.

  • Reduction

    The compound can be reduced under hydrogenation conditions, potentially modifying the ester or Boc group.

  • Substitution

    Nucleophilic or electrophilic substitution reactions can occur at specific positions of the bicyclo[3.1.1]heptane ring.

Common reagents and conditions

Typical reagents include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles/electrophiles (e.g., alkyl halides, Grignard reagents). Reaction conditions vary but often include an inert atmosphere, controlled temperatures, and specific solvents.

Major products

Reactions with this compound often yield derivatives with altered functional groups, which can then be used in further synthetic steps or applications.

Scientific Research Applications

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate has a range of scientific research applications:

  • Chemistry

    It is used as an intermediate in the synthesis of more complex molecules and can serve as a building block in organic synthesis.

  • Biology

    The compound's structure makes it a useful probe in studying biochemical pathways and interactions, particularly when tagged with fluorescent or radioactive labels.

  • Medicine

    Potential pharmaceutical applications include its role as a precursor for drug candidates, particularly in antiviral or anticancer research.

  • Industry

    Its unique properties may make it valuable in materials science, including the development of novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to active sites, leading to inhibition or activation of biological processes. Pathways affected by this compound can include signal transduction, metabolic regulation, and protein synthesis.

Comparison with Similar Compounds

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate can be compared to similar compounds with bicyclic structures or those containing Boc-protected amine groups. Examples include:

  • Methyl 5-amino-2,2-dimethylbicyclo[3.1.1]heptane-1-carboxylate

    This compound shares the bicycloheptane core but lacks the Boc protection, which can affect its reactivity and applications.

  • Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylate

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[31

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-6-13(8-14,9-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFBUFFXNAGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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